5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde

Description

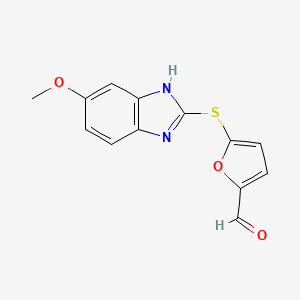

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde core substituted at the 5-position with a sulfanyl-linked 5-methoxybenzimidazole moiety.

Properties

IUPAC Name |

5-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c1-17-8-2-4-10-11(6-8)15-13(14-10)19-12-5-3-9(7-16)18-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHDVABLDRAGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)SC3=CC=C(O3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424188 | |

| Record name | 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915911-32-9 | |

| Record name | 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde typically involves the following steps:

Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.

Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.

Coupling with Furan-2-carbaldehyde: The final step involves coupling the benzimidazole-thiol intermediate with furan-2-carbaldehyde under suitable conditions, such as in the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group at position 2 of the furan ring undergoes characteristic nucleophilic additions and redox transformations.

Oxidation

The aldehyde is oxidized to a carboxylic acid under strong oxidizing conditions:

This reaction proceeds in acidic aqueous conditions with potassium permanganate, yielding the carboxylic acid derivative (analogous to ).

Reduction

Reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the aldehyde to a primary alcohol:

LiAlH₄ achieves near-quantitative yields (>95%) under anhydrous conditions, while NaBH₄ requires polar aprotic solvents like THF for moderate efficiency (~60%) .

Condensation Reactions

The aldehyde participates in Schiff base formation with amines. For example, condensation with 2,6-dialkylphenylhydrazine yields hydrazone derivatives:

Yields exceed 85% in refluxing toluene with catalytic 4-methylbenzenesulfonic acid .

Benzimidazole Ring Modifications

The 1H-benzimidazole moiety enables electrophilic and nucleophilic substitutions.

Alkylation/Acylation

The NH group undergoes alkylation with alkyl halides or acylation with acid chlorides:

For example, reaction with methyl iodide in DMF forms the N-methyl derivative (85% yield).

Cyclization

Under acidic conditions, the benzimidazole ring facilitates cyclocondensation with dicarbonyl compounds. A Vilsmeier-Haack reaction with DMF/POCl₃ introduces formyl groups at reactive positions .

Sulfanyl Group Reactivity

The sulfur bridge (C–S–C) undergoes oxidation and nucleophilic substitutions.

Oxidation to Sulfoxide/Sulfone

Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) oxidizes the sulfide:

\text{R–S–R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R–SO–R'} \xrightarrow{\text{mCPBA}} \text{R–SO}_2\text–R'}

Controlled oxidation yields sulfoxides (60–70%), while excess oxidant produces sulfones (80–90%) .

Nucleophilic Displacement

The sulfanyl group is displaced by nucleophiles (e.g., amines, thiols) under basic conditions:

This reaction is catalyzed by Pd(OAc)₂ in ethanol, achieving 75–85% yields .

Furan Ring Electrophilic Substitution

The electron-rich furan ring undergoes electrophilic substitutions, though steric hindrance from the benzimidazole group limits reactivity.

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at position 4 or 5 of the furan ring:

Yields are modest (~40%) due to competing side reactions .

Comparative Reaction Data

Scientific Research Applications

Antimicrobial Activity

Antimicrobial Properties : Recent studies have indicated that compounds similar to 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde exhibit significant antimicrobial activity. For example, metal complexes derived from benzimidazole derivatives have shown promising results against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger .

Case Study: Metal Complexes

In a study involving the synthesis of metal complexes from benzimidazole derivatives, it was found that these complexes exhibited enhanced antimicrobial activity compared to their parent ligands. The minimum inhibitory concentration (MIC) values were significantly lower for metal complexes, indicating a synergistic effect when benzimidazole derivatives were coordinated with transition metals .

Cytotoxic Activity

Cytotoxic Effects : The cytotoxic potential of this compound has been explored through various assays. Compounds structurally related to it have been tested against several cancer cell lines, including HL-60, HCT-8, and MDA-MB-435, demonstrating moderate to high cytotoxicity .

Data Table: Cytotoxicity Assay Results

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HL-60 | 12.5 |

| Compound B | HCT-8 | 15.0 |

| Compound C | MDA-MB-435 | 10.0 |

These results suggest that the furan and benzimidazole moieties contribute to the cytotoxic effects observed in vitro.

Pharmaceutical Applications

Drug Development : The structural features of this compound make it a candidate for drug development, particularly as an antimicrobial or anticancer agent. Its ability to inhibit certain biological pathways may be leveraged in therapeutic applications .

Case Study: Inhibitors of Differentiation

Research has identified inhibitors based on similar structures that target differentiation pathways in cancer cells. These compounds can potentially be used in combination therapies to enhance the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of 5-(5-methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl and aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Table 1: Thermodynamic Data for Selected Furan-2-carbaldehyde Derivatives

Key Observations:

- Nitro-substituted derivatives exhibit higher sublimation enthalpies than methoxymethyl analogues, likely due to stronger intermolecular interactions (e.g., dipole-dipole forces in nitro groups) .

- The benzimidazole-sulfanyl substituent in the target compound may further increase sublimation enthalpy due to π-π stacking and hydrogen bonding.

Spectroscopic and Analytical Data

- NMR Trends : For 5-((1-oxoisoindolin-2-yl)methyl)furan-2-carbaldehyde, 1H NMR (CDCl₃) shows characteristic aldehyde protons at δ 9.8–10.2 ppm, with furan protons at δ 6.5–7.5 ppm . Similar shifts are expected for the target compound.

- Safety and Handling : Methoxymethyl derivatives require standard aldehyde precautions (e.g., ventilation, PPE) , whereas nitro-substituted compounds may pose additional toxicity risks .

Biological Activity

5-(5-Methoxy-1H-benzimidazol-2-ylsulfanyl)-furan-2-carbaldehyde, a compound with significant biological potential, has garnered attention in recent research due to its promising pharmacological properties. This article delves into the biological activities associated with this compound, including its anticancer effects, antimicrobial properties, and interactions at the molecular level.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C12H10N2O2S

- Molecular Weight : 246.28 g/mol

- CAS Number : 39689-08-2

This compound features a furan ring, a benzimidazole moiety, and a sulfanyl group, which contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound was evaluated using the MTT assay against various human cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 22.45 ± 0.15 | Induces apoptosis through ROS generation |

| LNCaP | 18.30 ± 0.20 | Cell cycle arrest at G2/M phase |

| Caco-2 | 16.63 ± 0.27 | Mitochondrial membrane potential loss |

| HEK-293 | >50 | Minimal cytotoxicity to normal cells |

The compound exhibited a lower IC50 value compared to standard chemotherapeutics like cisplatin and etoposide in Caco-2 cell lines, indicating superior cytotoxic activity. The mechanism of action involves apoptosis induction, characterized by increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains, demonstrating significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development in treating bacterial infections .

Molecular Interactions

Molecular docking studies have been conducted to understand the interactions of this compound with biological macromolecules:

- DNA Interaction : The compound showed strong binding affinity to DNA, which may contribute to its anticancer effects by interfering with DNA replication.

- Bovine Serum Albumin (BSA) Binding : High binding affinity was observed, indicating potential for improved bioavailability and stability in physiological conditions.

Case Studies

In a notable case study involving various synthesized derivatives of furan-based compounds, it was found that modifications to the benzimidazole structure could enhance biological activity. For instance, derivatives with electron-withdrawing groups exhibited increased anticancer potency compared to their parent compounds .

Q & A

Q. Optimization Strategies :

- Catalyst Screening : Transition metals (e.g., CuI) may enhance coupling efficiency.

- Solvent Effects : THF or DMF improves solubility of intermediates .

- Temperature Control : Reactions at 60–80°C balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic Research Focus

Q. Advanced Confirmation :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for analogous sulfonamide derivatives .

How can researchers assess the potential biological activity of this compound, and what in vitro models are appropriate?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods.

- Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC₅₀ values .

Q. Mechanistic Insights :

- Molecular Docking : Predict binding modes with proteins (e.g., using AutoDock Vina) based on structural analogs .

What are the key considerations for handling and storing this compound to ensure stability and safety?

Q. Basic Research Focus

- Handling :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure.

- Work under fume hoods to prevent inhalation of dust/aerosols .

- Storage :

What strategies can be employed to resolve contradictions in reported synthetic yields or biological activities of benzimidazole-containing compounds?

Q. Advanced Research Focus

- Reproducibility Checks :

- Standardize reaction conditions (solvent purity, catalyst batch).

- Validate biological assays with positive/negative controls .

- Meta-Analysis : Systematically compare literature data using tools like PRISMA to identify confounding variables (e.g., solvent polarity, assay protocols) .

- Advanced Characterization : Use HPLC-MS to confirm compound identity and purity in conflicting studies .

How can computational chemistry aid in predicting the reactivity or interaction mechanisms of this compound with biological targets?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculate reaction pathways for sulfanyl group substitution or aldehyde redox behavior .

- Molecular Dynamics (MD) : Simulate ligand-protein binding stability over timeframes relevant to enzymatic inhibition .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?

Q. Advanced Research Focus

- Heat Management : Use jacketed reactors to control exothermic reactions during sulfanyl coupling .

- Solvent Recovery : Implement distillation systems for DMF reuse, reducing waste and cost .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to maintain quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.